molecular formula C20H25N3O2 B12162773 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide

Cat. No.: B12162773
M. Wt: 339.4 g/mol
InChI Key: APNUTEJJYPEIGR-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide is a complex organic compound that features both an oxazole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1,2-oxazole and 1-(2-methylpropyl)-1H-indole. The synthetic route may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the indole moiety: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Formation of the propanamide linkage: This can be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid
  • (3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride

Uniqueness

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide is unique due to its specific combination of oxazole and indole moieties, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)indol-4-yl]propanamide

InChI

InChI=1S/C20H25N3O2/c1-13(2)12-23-11-10-17-18(6-5-7-19(17)23)21-20(24)9-8-16-14(3)22-25-15(16)4/h5-7,10-11,13H,8-9,12H2,1-4H3,(H,21,24)

InChI Key

APNUTEJJYPEIGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=C3C=CN(C3=CC=C2)CC(C)C

Origin of Product

United States

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